molecular formula C15H10BrFO B14086552 (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one CAS No. 1501975-89-8

(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one

Katalognummer: B14086552
CAS-Nummer: 1501975-89-8
Molekulargewicht: 305.14 g/mol
InChI-Schlüssel: DJNAVGDXRIGYDP-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine and a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 5-bromo-2-fluorobenzaldehyde and acetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can also influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-(4-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure but with the bromine atom in a different position.

    (2E)-3-(5-Chloro-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(5-Bromo-2-chlorophenyl)-1-phenyl-2-propen-1-one: Similar structure with both bromine and chlorine atoms.

Uniqueness

(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring

Eigenschaften

CAS-Nummer

1501975-89-8

Molekularformel

C15H10BrFO

Molekulargewicht

305.14 g/mol

IUPAC-Name

(E)-3-(5-bromo-2-fluorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10BrFO/c16-13-7-8-14(17)12(10-13)6-9-15(18)11-4-2-1-3-5-11/h1-10H/b9-6+

InChI-Schlüssel

DJNAVGDXRIGYDP-RMKNXTFCSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)F

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.